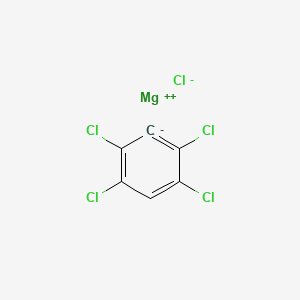
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is a coordination compound that consists of magnesium cation, 1,2,4,5-tetrachlorobenzene-6-ide anion, and chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or some chlorobenzenes . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride compound can be prepared by reacting 1,2,4,5-tetrachlorobenzene with magnesium in the presence of a suitable solvent, followed by the addition of hydrochloric acid to introduce the chloride ion.
Industrial Production Methods
Industrial production of 1,2,4,5-tetrachlorobenzene involves the chlorination of benzene or chlorobenzene under controlled conditions. The process requires careful handling of chlorine gas and appropriate safety measures to prevent the release of toxic by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrachlorobenzoquinone.
Reduction: Lower oxidation state products such as tetrachlorobenzene.
Substitution: Products where the chloride ion is replaced by other functional groups.
Applications De Recherche Scientifique
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride involves its interaction with molecular targets through coordination bonds. The magnesium cation can coordinate with various ligands, influencing the reactivity and stability of the compound. The chloride ion can participate in nucleophilic substitution reactions, altering the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- Hexachlorobenzene
Uniqueness
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is unique due to its specific coordination structure and the presence of both magnesium and chloride ions. This combination imparts distinct chemical properties and reactivity compared to other tetrachlorobenzene derivatives.
Propriétés
Numéro CAS |
81776-88-7 |
|---|---|
Formule moléculaire |
C6HCl5Mg |
Poids moléculaire |
274.6 g/mol |
Nom IUPAC |
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6HCl4.ClH.Mg/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
WKRRHCRSWSXJQE-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=[C-]C(=C1Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


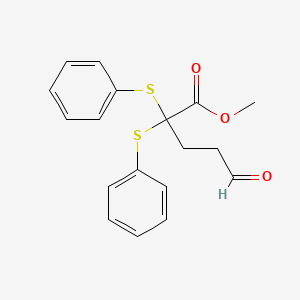
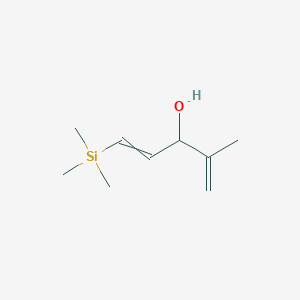
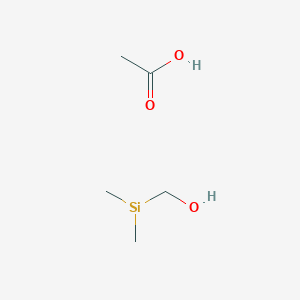
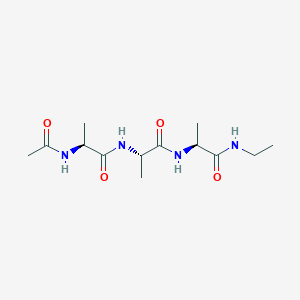

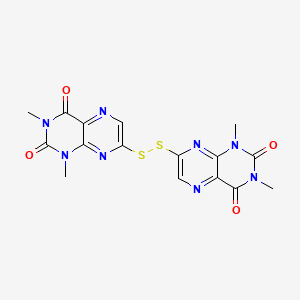
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

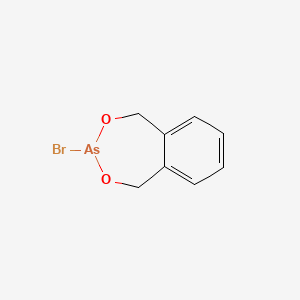
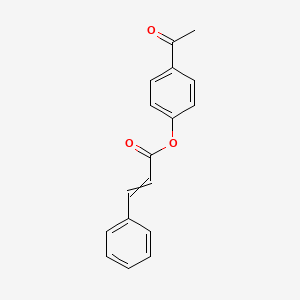
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

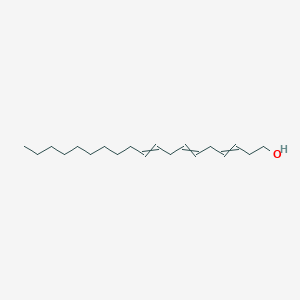
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
